XLogP3 and Topological Polar Surface Area Differentiation vs. Direct Regioisomer
The target compound exhibits an XLogP3 of 0.5 and a TPSA of 43.9 Ų, values that are markedly lower than those of its closest regioisomer, 4-(1H-imidazol-5-yl)-3,5-dimethyl-1,2-oxazole, which has an XLogP3 of 1.0 and a TPSA of 54.7 Ų [1][2]. The ΔXLogP3 of –0.5 log units and ΔTPSA of –10.8 Ų indicate that the target compound is measurably less lipophilic and possesses a smaller polar surface, a combination that typically correlates with reduced passive membrane permeability and distinct oral absorption characteristics. Additionally, the target compound lacks any hydrogen-bond donor (HBD = 0), whereas the regioisomer possesses one donor (imidazole NH), a feature that can significantly influence solubility, aggregation propensity, and target engagement kinetics.
| Evidence Dimension | Computed XLogP3, TPSA, HBD count |
|---|---|
| Target Compound Data | XLogP3 = 0.5; TPSA = 43.9 Ų; HBD = 0 |
| Comparator Or Baseline | 4-(1H-imidazol-5-yl)-3,5-dimethyl-1,2-oxazole: XLogP3 = 1.0; TPSA = 54.7 Ų; HBD = 1 |
| Quantified Difference | ΔXLogP3 = –0.5 log units; ΔTPSA = –10.8 Ų; ΔHBD = –1 |
| Conditions | Computed values from PubChem (XLogP3 3.0 algorithm, Cactvs TPSA); no experimental logP or permeability data available for direct comparison. |
Why This Matters
The systematic difference in lipophilicity and hydrogen-bond donor capacity between the target compound and its closest structural analog provides a rational basis for selecting the optimal scaffold in permeability-dependent or solubility-sensitive assays.
- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 10420311, 2-Methyl-5-(1-methyl-5-imidazolyl)oxazole. https://pubchem.ncbi.nlm.nih.gov/compound/10420311 (accessed Apr 28, 2026). View Source
- [2] National Center for Biotechnology Information. PubChem Compound Summary for CID 137955911, 4-(1H-Imidazol-5-yl)-3,5-dimethyl-1,2-oxazole. https://pubchem.ncbi.nlm.nih.gov/compound/137955911 (accessed Apr 28, 2026). View Source
